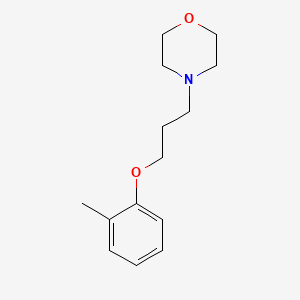
4-(3-(o-Tolyloxy)propyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(o-Tolyloxy)propyl)morpholine is an organic compound with the molecular formula C14H21NO2. It is a morpholine derivative, where the morpholine ring is substituted with a 3-(2-methylphenoxy)propyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(o-Tolyloxy)propyl)morpholine typically involves the reaction of morpholine with 3-(2-methylphenoxy)propyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions
4-(3-(o-Tolyloxy)propyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine derivatives .
科学研究应用
4-(3-(o-Tolyloxy)propyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
作用机制
The mechanism of action of 4-(3-(o-Tolyloxy)propyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-[3-(4-Butoxyphenoxy)propyl]morpholine: Similar in structure but with a butoxy group instead of a methyl group.
4-[3-(2-Chlorophenoxy)propyl]morpholine: Similar in structure but with a chlorophenoxy group instead of a methylphenoxy group.
Uniqueness
4-(3-(o-Tolyloxy)propyl)morpholine is unique due to the presence of the 2-methylphenoxy group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for research and development in various fields, including pharmaceuticals and agrochemicals .
属性
CAS 编号 |
5316-00-7 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC 名称 |
4-[3-(2-methylphenoxy)propyl]morpholine |
InChI |
InChI=1S/C14H21NO2/c1-13-5-2-3-6-14(13)17-10-4-7-15-8-11-16-12-9-15/h2-3,5-6H,4,7-12H2,1H3 |
InChI 键 |
JKQRNBQVDKMEEE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCCN2CCOCC2 |
规范 SMILES |
CC1=CC=CC=C1OCCCN2CCOCC2 |
溶解度 |
31.3 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















